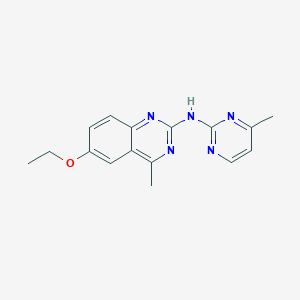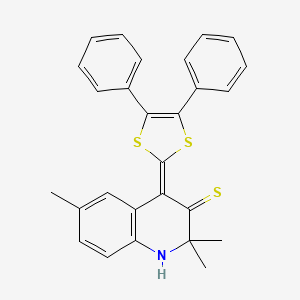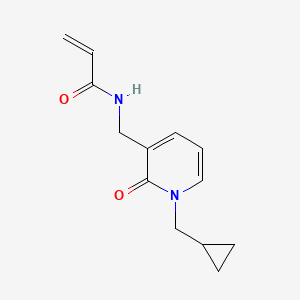![molecular formula C16H10ClN3O B11034484 4-[3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B11034484.png)
4-[3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}BENZONITRILE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a benzonitrile moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{3-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}BENZONITRILE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzyl chloride with hydrazine hydrate can form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-{3-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-{3-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}BENZONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-{3-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}BENZONITRILE involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with its replication, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells by disrupting their DNA synthesis .
Comparison with Similar Compounds
4-{3-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}BENZONITRILE can be compared with other oxadiazole derivatives, such as:
4-{3-[(4-BROMOPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}BENZONITRILE: Similar in structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
4-{3-[(2-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}BENZONITRILE: The presence of a fluorine atom can significantly change the compound’s properties, including its lipophilicity and metabolic stability.
4-{3-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}BENZONITRILE: The methoxy group can enhance the compound’s solubility and potentially its biological activity.
Properties
Molecular Formula |
C16H10ClN3O |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
4-[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]benzonitrile |
InChI |
InChI=1S/C16H10ClN3O/c17-14-4-2-1-3-13(14)9-15-19-16(21-20-15)12-7-5-11(10-18)6-8-12/h1-8H,9H2 |
InChI Key |
HIKAGBRTCZUEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11034408.png)
![8-ethoxy-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034410.png)
![3-(4-methoxyphenyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B11034416.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11034419.png)
![N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11034421.png)

![(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B11034435.png)

![4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11034468.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}prop-2-enamide](/img/structure/B11034480.png)
![N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B11034487.png)
![2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone](/img/structure/B11034488.png)

![4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11034491.png)
